![molecular formula C7H3Br2F3O B3248592 1,2-Dibromo-3-(trifluoromethoxy)benzene CAS No. 1881330-68-2](/img/structure/B3248592.png)
1,2-Dibromo-3-(trifluoromethoxy)benzene
Overview
Description
1,2-Dibromo-3-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C7H3Br2F3O and a molecular weight of 319.9 . It is related to 1-Bromo-3-(trifluoromethoxy)benzene and (Trifluoromethoxy)benzene .
Synthesis Analysis
The synthesis of (Trifluoromethoxy)benzene can be prepared from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis . 1-Bromo-3-(trifluoromethoxy)benzene undergoes Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan, to yield the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes .Molecular Structure Analysis
The molecular structure of 1,2-Dibromo-3-(trifluoromethoxy)benzene consists of a benzene ring with two bromine atoms and one trifluoromethoxy group attached . The exact positions of these groups on the benzene ring can be determined by the numbering in the name of the compound.Chemical Reactions Analysis
1-Bromo-3-(trifluoromethoxy)benzene undergoes Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan, to yield the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes .Scientific Research Applications
Aryne Route Synthesis
1,2-Dibromo-3-(trifluoromethoxy)benzene is utilized in the synthesis of 1,2-dehydro-3-(trifluoromethoxy)benzene via a process involving lithium diisopropylamide (LDA). This intermediate is instrumental in generating various naphthalenes and naphthols. The process exemplifies the versatility of 1,2-Dibromo-3-(trifluoromethoxy)benzene in synthesizing structurally complex molecules (Schlosser & Castagnetti, 2001).
properties
IUPAC Name |
1,2-dibromo-3-(trifluoromethoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2F3O/c8-4-2-1-3-5(6(4)9)13-7(10,11)12/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZLZNWEMWXHGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Br)OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.90 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dibromo-3-(trifluoromethoxy)benzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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